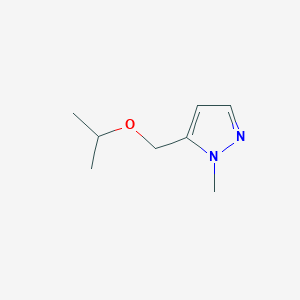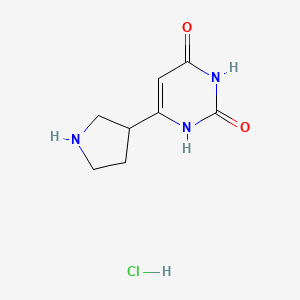![molecular formula C20H26O5 B2648993 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 438030-17-2](/img/structure/B2648993.png)
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 438030-17-2 . It has a molecular weight of 346.42 . The compound is also known by its IUPAC name, which is the same as the name you provided .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 509.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.1±3.0 kJ/mol, and it has a flash point of 176.3±23.6 °C . The compound’s index of refraction is 1.533, and it has a molar refractivity of 94.6±0.3 cm^3 . It has 5 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis of derivatives of chromen-4-yl-acetic acid, highlighting methodologies for creating compounds with potential antimicrobial activities. For instance, Čačić et al. (2006) described the preparation of various derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, demonstrating a wide range of chemical reactions that yield compounds with diverse functionalities (Čačić, Trkovnik, Čačić, & Has-Schon, 2006). Similarly, Čačić et al. (2009) reported on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, further expanding the chemical versatility of chromene-based compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Potential Medicinal Applications
The synthesis and modification of chromene compounds have been directed towards evaluating their potential medicinal applications. Kessel et al. (2007) investigated phenoxypropionic acid derivatives for their ability to initiate autophagy in leukemia cells, highlighting the antitumor potential of these compounds (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007). This research underscores the importance of chromene derivatives in developing new therapeutic agents.
Catalysis and Material Science
The catalytic properties of chromene derivatives have also been explored. Iwahama et al. (2000) demonstrated the efficient oxidation of alcohols to carbonyl compounds using a cobalt species, which may have implications for the synthesis and modification of chromene-based compounds in material science applications (Iwahama, Yoshino, Keitoku, Sakaguchi, & Ishii, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHDERFUSCPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)

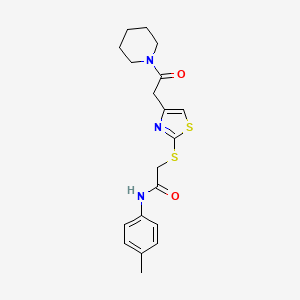
![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)
![2-(furan-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648916.png)


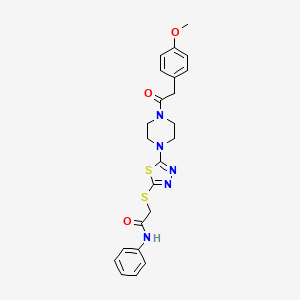
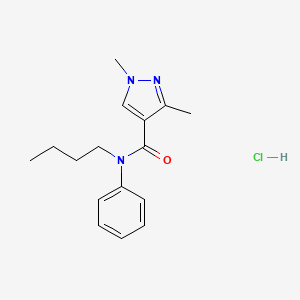
![ethyl 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2648924.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)
